molecular formula C20H15N3O3S2 B11138625 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11138625
M. Wt: 409.5 g/mol
InChI Key: LLFILOPDJBXJOK-QINSGFPZSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps. One common method includes the condensation of 2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one with 3-ethyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde under basic conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H15N3O3S2

Molecular Weight

409.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H15N3O3S2/c1-2-22-19(25)15(28-20(22)27)12-14-17(26-13-8-4-3-5-9-13)21-16-10-6-7-11-23(16)18(14)24/h3-12H,2H2,1H3/b15-12-

InChI Key

LLFILOPDJBXJOK-QINSGFPZSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S

Origin of Product

United States

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